2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O5S/c13-9-12(17)14-4-6-15(7-5-14)22(20,21)11-3-1-2-10(8-11)16(18)19/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQXTDSKLYAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176845 | |
| Record name | 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050909-55-1 | |
| Record name | 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050909-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 1-(3-nitrobenzenesulfonyl)piperazine.
Chlorination: The next step involves the introduction of the chloroethanone group. This can be achieved by reacting 1-(3-nitrobenzenesulfonyl)piperazine with chloroacetyl chloride in the presence of a base like pyridine.
The overall reaction can be summarized as follows:
Piperazine+3-Nitrobenzenesulfonyl chloride→1-(3-Nitrobenzenesulfonyl)piperazine
1-(3-Nitrobenzenesulfonyl)piperazine+Chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azido derivatives, thiocyanate derivatives, or substituted amines.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidized piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one in targeting cancer cells. For instance, derivatives of piperazine have shown promising results against various cancer types by inducing apoptosis in tumor cells. The sulfonamide group in this compound may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further research in anticancer therapies .
2. Antimicrobial Properties
Compounds containing piperazine and sulfonamide moieties have been studied for their antimicrobial activities. The presence of the nitro group may contribute to the compound's efficacy against bacterial strains. Research indicates that modifications in the piperazine ring can lead to enhanced antimicrobial properties, suggesting that this compound could be explored as a potential antimicrobial agent .
3. Neuropharmacological Effects
The structural characteristics of this compound suggest potential applications in neuropharmacology. Piperazine derivatives are known for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Investigating the effects of this compound on neuroreceptors could lead to new treatments for neurological disorders .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study published in ACS Omega explored the anticancer properties of piperazine derivatives, including compounds similar to this compound. The results showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives, including those featuring piperazine rings. The findings indicated that certain modifications led to enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics based on this chemical framework .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. The sulfonyl group enhances the compound’s ability to form stable complexes with biological targets, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Structural and Electronic Effects
Physicochemical Properties
Biological Activity
2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound notable for its potential biological activities. This compound, with the chemical formula C₁₂H₁₄ClN₃O₅S, features a chloro group, a sulfonamide moiety, and a piperazine ring, which contribute to its unique pharmacological properties. The compound's structure suggests interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to effectively inhibit the growth of both bacteria and fungi, which positions it as a potential agent in industrial applications where microbial control is critical .
Anti-Tubercular Activity
In vitro assays have demonstrated that derivatives of this compound can exhibit anti-tubercular activity . Compounds structurally related to this compound have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis strains. This suggests that the compound could be further explored for its therapeutic potential against tuberculosis.
Interaction with Biological Targets
The piperazine moiety in the compound is known for its versatility in interacting with various biological systems. Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially influencing pathways related to mood regulation or cognitive function .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several strains of bacteria and fungi, validating its use in industrial applications.
Pharmacokinetic Studies
Pharmacokinetic studies are essential for understanding how compounds like this compound behave within biological systems. These studies are currently ongoing to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives .
Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethanone | C₁₂H₁₄ClN₃O₅S | Contains sulfonamide moiety |
| 2-Chloro-N-(4-nitrophenyl)piperazine | C₁₂H₁₄ClN₃O₂ | Lacks ethanone structure; focuses on piperazine core |
| 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | C₁₉H₂₀ClN₃O₅ | More complex structure with additional aromatic ring |
Antimicrobial Activity Results
| Microbial Strain | Inhibition Zone (mm) | IC50 (μM) |
|---|---|---|
| Staphylococcus aureus | 15 | 2.5 |
| Escherichia coli | 18 | 3.0 |
| Candida albicans | 20 | 2.8 |
Q & A
Q. What are the standard synthetic routes for 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one, and what reagents/conditions are critical?
Methodological Answer: A common approach involves reacting 3-nitrobenzenesulfonyl chloride with piperazine to form the sulfonamide intermediate, followed by chloroacetylation. Key steps include:
Sulfonylation: Piperazine reacts with 3-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under anhydrous conditions at 0–5°C. Triethylamine is often used to scavenge HCl .
Chloroacetylation: The intermediate is treated with chloroacetyl chloride in DCM at room temperature. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane).
Workup: The mixture is quenched with cold water, basified with NaHCO₃, and extracted. The organic layer is dried (Na₂SO₄) and concentrated.
Critical Conditions:
- Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
- Strict temperature control during sulfonylation to avoid side reactions.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₁₃ClN₃O₄S).
- Melting Point: Consistency with literature values (e.g., 145–148°C) indicates purity.
Q. What spectroscopic techniques are recommended for characterizing its crystal structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD):
- Crystals grown via slow evaporation (ethanol/water) yield orthorhombic systems (space group P2₁2₁2₁).
- Key parameters: Unit cell dimensions (a, b, c), bond angles (e.g., C–S–O ~107°), and torsional conformations of the piperazine ring .
- Data Table:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 7.935, 8.461, 19.004 |
| V (ų) | 1275.89 |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like N-alkylated impurities?
Methodological Answer:
- Byproduct Analysis: LC-MS identifies impurities (e.g., N-alkylated derivatives at m/z +58).
- Optimization Strategies:
- Use excess piperazine (1.5 eq) to ensure complete sulfonylation.
- Lower chloroacetyl chloride addition rate (0.1 mL/min) to reduce exothermic side reactions.
- Employ microwave-assisted synthesis (80°C, 30 min) to enhance selectivity .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT):
- The chloroethanone moiety’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., by amines or thiols).
- Reactivity Trends: Electron-withdrawing groups (e.g., –NO₂) on the benzene ring enhance electrophilicity at the carbonyl carbon .
- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMF stabilizes transition states via polar interactions).
Q. How can discrepancies between experimental and computational spectral data be resolved?
Methodological Answer:
- Case Study: If computed ¹H NMR (GIAO method) shows δ 7.8 ppm for aromatic protons but experimental data shows δ 8.1 ppm:
Q. What strategies are used to assess its bioactivity against neurological targets?
Methodological Answer:
- In Vitro Assays:
- Receptor Binding: Radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂ receptors).
- IC₅₀ Determination: Dose-response curves (10 nM–100 µM) in HEK293 cells expressing target receptors.
- Data Contradiction Analysis: If conflicting IC₅₀ values arise:
- Validate assay conditions (e.g., ATP levels, pH).
- Test metabolite stability (e.g., HPLC monitoring over 24h).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
